N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide, also known as CXCR2 antagonist, is a small molecule that has gained significant attention in the field of drug discovery. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research on compounds with similar structures, including those featuring 1,3,4-oxadiazole rings, has demonstrated significant anticancer activities. A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted the synthesis and evaluation of these compounds for their anticancer efficacy against various cancer cell lines. Several derivatives exhibited potent anticancer activities surpassing the reference drug, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
Compounds incorporating the 1,3,4-oxadiazole motif have been explored for their antimicrobial properties. A study conducted by Shruthi et al. (2016) on novel benzimidazole–oxadiazole hybrid molecules revealed promising antimicrobial agents with potent activity against Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of 1,3,4-oxadiazole derivatives as effective antimicrobial and antitubercular agents, which could lead to new therapeutic options for treating infectious diseases (Shruthi et al., 2016).
Anti-Inflammatory and COX-2 Inhibition
The benzamide and oxadiazole components have also been linked to anti-inflammatory properties. Puttaswamy et al. (2018) synthesized 2(4-hydroxy-3-benzoyl) benzamide-5-phenyl-1,3,4-oxadiazole derivatives, which demonstrated significant membrane stabilizing activity and inhibited the proliferation of endothelial cells. These compounds were shown to ameliorate carrageen induced rat hind paw edema, acting as cyclooxygenase-2 (Cox-2) antagonists. This suggests their utility in treating inflammatory disorders and their potential as a basis for developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
Propiedades
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-27-18-10-6-4-8-16(18)21(25)22-17-9-5-3-7-15(17)13-19-23-20(24-26-19)14-11-12-14/h3-10,14H,2,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKBYMYPSNISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.